molecular formula C25H23ClN2OS B2550451 4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532972-70-6

4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2550451
CAS No.: 532972-70-6
M. Wt: 434.98
InChI Key: NGAICKLWNJPUPT-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise in various scientific research fields.

Scientific Research Applications

Future Directions

The future directions for research on this compound are unclear due to the lack of available information .

Preparation Methods

The synthesis of 4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Chemical Reactions Analysis

4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide include other indole derivatives such as:

  • 1H-indole-2-carboxylic acid
  • 3-(4-methylphenyl)-1H-indole
  • N-(4-chlorophenyl)-1H-indole-2-carboxamide

Properties

IUPAC Name

4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c1-18-5-4-6-19(15-18)17-30-24-16-28(23-8-3-2-7-22(23)24)14-13-27-25(29)20-9-11-21(26)12-10-20/h2-12,15-16H,13-14,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAICKLWNJPUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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